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Introduction
Dalazatide, also known as ShK-186, is a synthetic 37-amino acid peptide inhibitor of the

voltage-gated potassium channel Kv1.3.[1] It is a derivative of ShK toxin, originally isolated

from the sea anemone Stichodactyla helianthus.[1] The Kv1.3 channel is a key regulator of T-

lymphocyte activation, particularly in chronically activated effector memory T-cells (TEM), which

are significant mediators in a variety of autoimmune diseases.[1][2] By selectively blocking this

channel, Dalazatide aims to modulate the immune response without causing broad

immunosuppression.[2] This document provides an in-depth guide to the preclinical and clinical

pharmacokinetics of Dalazatide, detailing its absorption, distribution, metabolism, and

excretion (ADME) profile.

Mechanism of Action: Kv1.3 Inhibition
Dalazatide's therapeutic effect stems from its high-affinity blockade of the Kv1.3 channel on

effector memory T-cells. The activation of these T-cells requires a sustained influx of calcium

(Ca2+), which is maintained by the efflux of potassium (K+) ions through channels like Kv1.3.

By inhibiting this potassium efflux, Dalazatide disrupts the electrochemical gradient necessary

for calcium entry, thereby suppressing T-cell activation, proliferation, and inflammatory cytokine

production.[2]
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Mechanism of Action of Dalazatide on Effector Memory T-Cells.
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Pharmacokinetic Profile
The pharmacokinetic properties of Dalazatide have been characterized in both preclinical

animal models (rats and cynomolgus monkeys) and in human clinical trials.

Absorption
Following subcutaneous (SC) administration, Dalazatide is absorbed slowly from the injection

site. This characteristic is believed to contribute to its prolonged therapeutic effect, allowing for

less frequent dosing. In a Phase 1b clinical trial, the median time to maximum plasma

concentration (Tmax) was approximately 0.3 hours (about 18 minutes) after subcutaneous

injection in patients with plaque psoriasis.[1] In preclinical studies with rats, the maximum

plasma concentration was reached between 1 and 5 minutes.

Distribution
Preclinical studies indicate that Dalazatide has a short residence time in the central

compartment.[3] Imaging studies using a radiolabeled conjugate of the peptide suggest

distribution to the kidneys.

Metabolism
In vitro stability assessments in serum, plasma, and whole blood from humans, rats, and

monkeys identified a single metabolite. This metabolite, characterized by mass spectrometry, is

a dephosphorylated form of Dalazatide, referred to as ShK-198. Importantly, ShK-198 is also a

potent blocker of the Kv1.3 channel, suggesting it may contribute to the overall

pharmacological activity.

Excretion
The primary route of elimination for Dalazatide appears to be through renal clearance. Studies

in rats and monkeys using single-photon emission computed tomography/computed

tomography (SPECT/CT) with a radiolabeled analog showed significant radioactivity in the

bladder, indicating glomerular filtration is the principal pathway for excretion shortly after

administration. These studies also noted retention of the peptide in the kidney cortex.

Quantitative Pharmacokinetic Data
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Pharmacokinetic parameters have been determined in both preclinical species and humans.

The following tables summarize the available quantitative data.

Table 1: Preclinical Pharmacokinetic Parameters of
Dalazatide (ShK-186) and its Metabolite (ShK-198) in
Rats

Compound Dose (mg/kg, SC) Cmax (ng/mL) Tmax (min)

Dalazatide (ShK-186) 0.1 ~15 1-5

Metabolite (ShK-198) 0.1 ~2 1-15

Note: Data are estimated from graphical representations in Tarcha et al., 2012. Cmax values

are approximate.

Table 2: Clinical Pharmacokinetic Parameters of
Dalazatide in Plaque Psoriasis Patients

Dose Group
(SC)

Day N
Cmax
(pg/mL)
[Mean ± SD]

AUClast
(hr*pg/mL)
[Mean ± SD]

Tmax (hr)
[Median
(Min, Max)]

30 mcg 1 10 1250 ± 321 1650 ± 514
0.33 (0.25,

0.52)

29 10 1430 ± 426 2150 ± 828
0.25 (0.25,

1.00)

60 mcg 1 10 1710 ± 603 2400 ± 1030
0.25 (0.08,

0.50)

29 10 2580 ± 970 4490 ± 2240
0.33 (0.25,

1.00)

Source: Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the

treatment of plaque psoriasis: A randomized phase 1b trial.[1]
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Experimental Protocols & Methodologies
Preclinical Pharmacokinetic Study (Rat & Monkey)
The preclinical pharmacokinetic profile was established using Sprague-Dawley rats and

cynomolgus monkeys.

Dosing: Animals received a single subcutaneous administration of Dalazatide (ShK-186).

Sample Collection: Plasma samples were collected at various time intervals ranging from 1

minute to 24 hours post-dose.

Bioanalysis: Plasma concentrations of Dalazatide and its metabolite were measured using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.

Distribution/Excretion Analysis: A separate study utilized an 111In-DOTA-conjugated version

of the peptide. Anesthetized animals were administered the agent and underwent SPECT/CT

scanning at multiple time points (from 15 minutes to 160 hours post-dose) to assess whole-

body distribution and excretion.
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Workflow for Preclinical Pharmacokinetic and ADME Studies.

Clinical Phase 1b Pharmacokinetic Study
This study evaluated the safety and pharmacokinetics of Dalazatide in adult patients with mild-

to-moderate plaque psoriasis.

Study Design: A randomized, double-blind, placebo-controlled trial. Patients were

randomized (5:5:2) to receive 30 mcg Dalazatide, 60 mcg Dalazatide, or a placebo.

Dosing Regimen: Subcutaneous injections were administered twice weekly for 4 weeks (9

doses total).
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Pharmacokinetic Sampling: Plasma samples were collected on Day 1 and Day 29 at the

following time points: pre-dose, 0.083, 0.25, 0.5, 1, 2, and 4 hours post-dose.[1] Pre-dose

samples were also taken on Day 15.[1]

Bioanalytical Method: Dalazatide concentrations in plasma were quantified using a qualified,

high-sensitivity, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-

MS/MS) based assay. The lower limit of quantification (LLOQ) for this method was 75 pg/mL.

[1]
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Workflow for the Clinical Phase 1b Pharmacokinetic Sub-study.

Summary and Conclusion
Dalazatide exhibits a pharmacokinetic profile characterized by slow subcutaneous absorption

and renal elimination. It is metabolized to a single, active dephosphorylated metabolite. The
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slow absorption kinetics may contribute to a sustained pharmacodynamic effect, potentially

allowing for infrequent dosing intervals, a desirable feature for a therapeutic aimed at chronic

autoimmune conditions. Clinical studies have established a dose-dependent exposure, with

pharmacokinetic parameters defined at clinically tested doses. The use of highly sensitive and

specific LC-MS/MS methodologies has been crucial for the accurate quantification of this

potent peptide therapeutic in biological matrices. This comprehensive pharmacokinetic

understanding is essential for the ongoing development and optimization of Dalazatide as a

first-in-class Kv1.3 inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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